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Compound of Interest

Compound Name: Allyl-but-2-ynyl-amine

Cat. No.: B15364025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allyl-but-2-ynyl-amine is a secondary amine featuring two reactive functional
groups: an allyl group and a butynyl group. This combination makes it a molecule of interest for
synthetic chemistry, materials science, and as a potential pharmacophore. Understanding its
three-dimensional structure, electronic properties, and reactivity is crucial for harnessing its
potential. This technical guide outlines the theoretical framework for a comprehensive
investigation of Allyl-but-2-ynyl-amine using quantum chemical calculations, complemented
by protocols for experimental synthesis and validation.

Introduction to Allyl-but-2-ynyl-amine

Allyl-but-2-ynyl-amine (C7H11N) is an organic molecule characterized by the presence of a
prop-2-en-1-yl (allyl) group and a but-2-yn-1-yl group attached to a central nitrogen atom. The
allyl group is a versatile building block in organic synthesis, while the alkyne moiety is known
for its utility in click chemistry and as a component in various bioactive compounds. The unique
electronic and structural properties conferred by these unsaturated groups make a detailed
theoretical and experimental analysis essential for predicting its behavior and designing
applications.

Quantum chemical calculations provide invaluable insights into molecular properties at the
atomic level, including stable conformations, vibrational frequencies (IR spectra), and electronic
characteristics (e.g., reactivity sites, orbital energies). This guide details the computational
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methodologies and experimental protocols necessary for a thorough characterization of Allyl-
but-2-ynyl-amine.

Molecular Properties

A foundational step in any computational study is the definition of the molecule's basic
properties. The table below summarizes the key identifiers for Allyl-but-2-ynyl-amine.

Property Value

Molecular Formula C7H11N

Molecular Weight 109.17 g/mol

Canonical SMILES CC#CCNCC=C

InChl Key (Generated upon structure validation)
Functional Groups Secondary Amine, Alkene, Alkyne
Physical State (Predicted) Liquid at STP

Quantum Chemical Computational Methodology

A robust computational study of Allyl-but-2-ynyl-amine involves a multi-step workflow to
determine its structural, vibrational, and electronic properties.

Software and Theoretical Level

The calculations would be performed using a standard quantum chemistry software package
like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended
method due to its excellent balance of accuracy and computational cost for a molecule of this
size.

e Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a reliable
choice for general-purpose calculations. For more refined energy calculations, a range-
separated functional like M06-2X could be employed.

o Basis Set: The Pople-style basis set 6-311+G(d,p) is recommended. It includes diffuse
functions (+) to accurately describe the lone pair on the nitrogen and polarization functions
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(d,p) to account for the anisotropic electron distribution in the 1t-systems.

Computational Workflow

The logical flow of the computational investigation is depicted below.
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Computational workflow for quantum chemical analysis.

Predicted Data and Analysis (lllustrative)

The following tables present the kind of quantitative data that would be generated from the
proposed calculations. The values are illustrative and serve as a template for presenting
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results.

Table 1: Predicted Geometric Parameters (Optimized

Structure)
Parameter Bond/Angle Predicted Value
Bond Length c=C ~1.21 A
Cc=C ~1.34 A
C-N (Allyl) ~1.46 A
C-N (Butynyl) ~1.47 A
N-H ~1.01 A
Bond Angle C-N-C ~114°
C-C=C ~178°

Table 2: Key Predicted Vibrational Frequencies

] . Predicted Frequency L.
Vibrational Mode Description
(cm™)

Stretching of the amine N-H

N-H Stretch ~3350 cm1

bond

Stretching of the acetylenic C-
C-H Stretch (sp) ~3300 cm™1

H bond

Stretching of the vinylic C-H
C-H Stretch (sp?) ~3080 cm~1

bonds
C=C Stretch ~2240 cm™ Characteristic alkyne stretch
C=C stretch ~1645 cm™1! Characteristic alkene stretch

Bending (scissoring) of the N-
N-H Bend ~1580 cm™?

H bond

Table 3: Predicted Electronic Properties
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Property Predicted Value Significance

Energy of the highest occupied
HOMO Energy ~-6.5eV molecular orbital; relates to

electron-donating ability.

Energy of the lowest

unoccupied molecular orbital;
LUMO Energy ~0.8eV )

relates to electron-accepting

ability.

Indicates chemical reactivity
HOMO-LUMO Gap ~7.3eV and kinetic stability. A smaller
gap suggests higher reactivity.

Measures the molecule's

Dipole Moment ~ 1.2 Debye )

overall polarity.

Natural Bond Orbital charge,
NBO Charge on N ~-045e indicating the nucleophilic

nature of the nitrogen atom.

Experimental Synthesis and Validation

Theoretical predictions must be validated by experimental data. A plausible synthetic route and
standard characterization protocols are detailed below.

Synthesis Protocol: Nucleophilic Substitution

A common method for synthesizing secondary amines is the alkylation of a primary amine.
Here, allylamine can be reacted with 1-bromo-2-butyne.

Materials:
o Allylamine (1.2 equivalents)
e 1-Bromo-2-butyne (1.0 equivalent)

e Potassium carbonate (K2COs) (2.0 equivalents) as a base
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o Acetonitrile (CHsCN) as the solvent

o Diethyl ether and saturated sodium bicarbonate solution for workup
Procedure:

e To a solution of allylamine in acetonitrile, add potassium carbonate.

e Cool the mixture to 0 °C in an ice bath.

e Add 1-bromo-2-butyne dropwise to the stirred suspension over 30 minutes.
 Allow the reaction to warm to room temperature and stir for 12-18 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, filter the mixture to remove K2COs.

o Evaporate the solvent under reduced pressure.

o Perform an aqueous workup by partitioning the residue between diethyl ether and saturated
sodium bicarbonate solution.

o Separate the organic layer, dry it over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate in vacuo to yield the crude product.

 Purify the product using flash column chromatography.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15364025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Allylamine 1-Bromo-2-butyne
(Nucleophile) (Electrophile)

Sn2 Reaction

Allyl-but-2-ynyl-amine

I
|
|
IByproducts

Click to download full resolution via product page
Synthetic pathway for Allyl-but-2-ynyl-amine.

Experimental Characterization Protocols

e FT-IR Spectroscopy:

o Sample Preparation: A small drop of the purified liquid product is placed between two
sodium chloride (NaCl) plates to form a thin film.

o Analysis: The sample is analyzed using an FT-IR spectrometer. The resulting spectrum
should be compared with the predicted frequencies (Table 2), looking for characteristic
peaks of C=C (~2240 cm~1), C=C (~1645 cm™1), and N-H (~3350 cm~?) stretches.

* NMR Spectroscopy (*H and 13C):

o Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of
deuterated chloroform (CDCIs).
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o Analysis: Acquire *H and 3C NMR spectra. The chemical shifts, multiplicities, and
integration values in the *H spectrum, along with the number and shifts of signals in the
13C spectrum, will be used to confirm the molecular structure.

e Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent

(e.g., methanol or acetonitrile).

o Analysis: Use Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry
(GC-MS) to determine the mass-to-charge ratio (m/z) of the molecular ion. The result
should confirm the calculated molecular weight of 109.17 g/mol .

Potential Applications and Reactivity Pathways

The dual functionality of Allyl-but-2-ynyl-amine opens up several avenues for its use. The
amine can act as a nucleophile or base, while the unsaturated groups can undergo various
addition and coupling reactions. For instance, in a biological context, the amine could interact
with acidic residues in an enzyme's active site, forming hydrogen bonds or salt bridges.

Gllyl-but-Z-ynyl-amina

Enzyme Active Site

Asp/Glu Residue Phe/Tyr Residue Cys Residue

Potential Interactions

Covalent Inhibition
(via Michael Addition)

-1t Stacking
(Allyl/Butynyl)

Hydrogen Bonding
(Amine N-H)
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Conceptual model of molecular interactions in a biological system.

Conclusion

The comprehensive study of Allyl-but-2-ynyl-amine, integrating quantum chemical
calculations with empirical synthesis and characterization, provides a powerful approach to
understanding and utilizing this versatile molecule. The theoretical data on geometry, electronic
structure, and vibrational spectra serve as a predictive guide for experimental work, while
experimental results provide the necessary validation for the computational models. This
synergistic strategy is fundamental to modern chemical research and is essential for the
rational design of new molecules in drug discovery and materials science.

« To cite this document: BenchChem. [Quantum Chemical Calculations for Allyl-but-2-ynyl-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15364025#quantum-chemical-calculations-for-allyl-
but-2-ynyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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